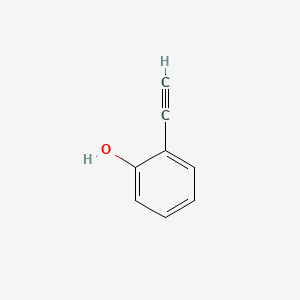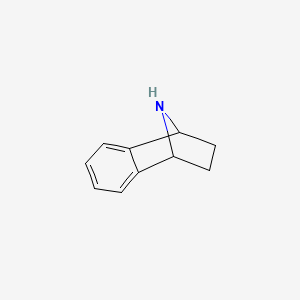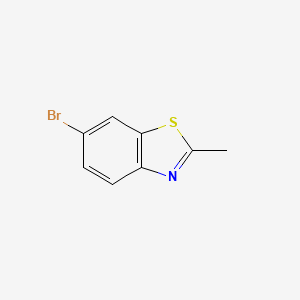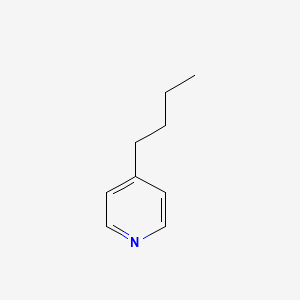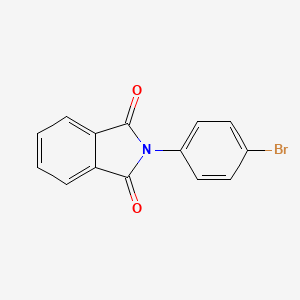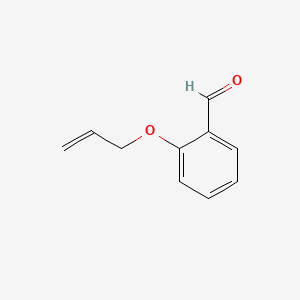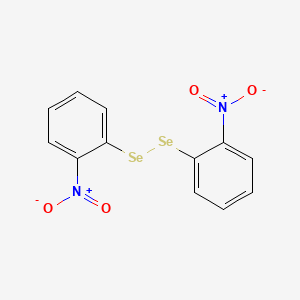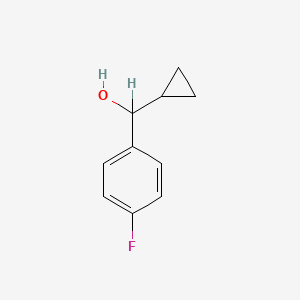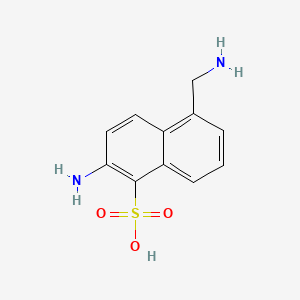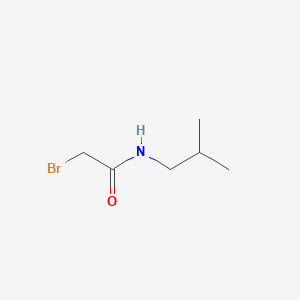
2-Bromo-N-isobutylacetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Bromo-N-isobutylacetamide involves electrophilic bromination reactions, where an isobutylamide moiety is functionalized with a bromine atom. Such processes often require precise control of reaction conditions to ensure selectivity and high yields. Although direct references to the synthesis of 2-Bromo-N-isobutylacetamide were not found, methodologies for related compounds highlight the importance of solvent choice, temperature control, and the use of catalytic systems for efficient halogenation. For instance, the synthesis of N-Bromoacetamide derivatives shows the versatility of bromine introduction into amide structures through different synthetic routes, emphasizing the role of catalysts and reaction conditions for achieving desired bromination patterns (Rank & Baer, 1974).
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-isobutylacetamide can be elucidated through spectroscopic methods, including NMR and IR spectroscopy, complemented by X-ray crystallography for solid-state analysis. These techniques provide insights into the compound's molecular conformation, bond lengths, angles, and overall geometry. Halogenated N,2-diarylacetamides have been studied for their molecular conformations and supramolecular assembly, revealing how halogen substitutions influence molecular geometry and intermolecular interactions, which can be extrapolated to understand the structural nuances of 2-Bromo-N-isobutylacetamide (Nayak et al., 2014).
Aplicaciones Científicas De Investigación
1. Synthesis of 2-Bromo-Substituted Bis-Carbamate Derivatives
- Summary of Application: The synthesis of N,Nʹ-hexamethylenebis [(2-bromophenoxy)-carbamate] and its derivatives was studied . These substances have potential applications in various fields due to their unique properties.
- Methods of Application: The synthesis process involved the use of organic solvents and catalysts . The reaction yield was from 90.6% to 93.3% .
- Results or Outcomes: The biological activity of the obtained substances was studied and compared with the Roslin preparation .
2. α-Bromination Reaction on Acetophenone Derivatives
- Summary of Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
- Methods of Application: The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
- Results or Outcomes: 4-Chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . The experiment was successfully completed within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO/c1-5(2)4-8-6(9)3-7/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAVQYCNDWTSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289085 | |
| Record name | 2-Bromo-N-isobutylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-isobutylacetamide | |
CAS RN |
95331-76-3 | |
| Record name | 2-Bromo-N-isobutylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



